molecular formula C8H7ClO3 B1346227 5-Chloro-2-hydroxy-3-methylbenzoic acid CAS No. 4386-40-7

5-Chloro-2-hydroxy-3-methylbenzoic acid

Cat. No.: B1346227
CAS No.: 4386-40-7
M. Wt: 186.59 g/mol
InChI Key: LVTWXQZCFTXATF-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-3-methylbenzoic acid: is an organic compound with the molecular formula C8H7ClO3 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 5th position, a hydroxyl group at the 2nd position, and a methyl group at the 3rd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxy-3-methylbenzoic acid typically involves the chlorination of 2-hydroxy-3-methylbenzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the 2-hydroxy-3-methylbenzoic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added slowly. The mixture is then heated to reflux, allowing the chlorination to occur, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-hydroxy-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxy-methylbenzoic acid.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides can be used in substitution reactions, often under basic conditions.

Major Products Formed:

    Oxidation: Formation of 5-chloro-2-hydroxy-3-methylbenzaldehyde or this compound.

    Reduction: Formation of 2-hydroxy-3-methylbenzoic acid.

    Substitution: Formation of 5-amino-2-hydroxy-3-methylbenzoic acid or other substituted derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-2-hydroxy-3-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. Researchers may explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing.

Comparison with Similar Compounds

  • 3-Chloro-2-hydroxy-5-methylbenzoic acid
  • 5-Hydroxy-2-methylbenzoic acid
  • 3-Chloro-2-methylbenzoic acid
  • 2-Hydroxy-3-methoxybenzoic acid

Comparison: 5-Chloro-2-hydroxy-3-methylbenzoic acid is unique due to the specific positioning of its functional groups. The presence of the chlorine atom at the 5th position and the hydroxyl group at the 2nd position on the benzene ring imparts distinct chemical properties compared to its analogs. For instance, 3-Chloro-2-hydroxy-5-methylbenzoic acid has the chlorine and hydroxyl groups in different positions, leading to variations in reactivity and potential applications. Similarly, 5-Hydroxy-2-methylbenzoic acid lacks the chlorine atom, which can significantly alter its chemical behavior and biological activity.

Properties

IUPAC Name

5-chloro-2-hydroxy-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTWXQZCFTXATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280188
Record name 5-chloro-2-hydroxy-3-methylbenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00280188
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4386-40-7
Record name 5-Chloro-2-hydroxy-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4386-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 15817
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC15817
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15817
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-2-hydroxy-3-methylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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